(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride
Description
Properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-3-5-11-6-4-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTAESZQFXXTDZ-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amine Synthesis via Hydrogenation of Precursors
One of the foundational approaches to prepare chiral amines like (R)-2-methylpyrrolidine derivatives involves catalytic hydrogenation of unsaturated precursors such as 2-methylpyrroline. This method can be adapted to synthesize related chiral amines including (R)-2-methyl-1-pyridin-4-yl-propylamine derivatives.
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- Platinum catalysts, particularly platinum (IV) oxide or 5% Pt-C, are preferred for their efficiency and selectivity.
- The hydrogenation is performed in mixed alcohol solvents (ethanol and methanol) at ambient temperature.
- The catalyst is removed by filtration post-reaction.
- This process yields intermediates with optical purity of at least 50% enantiomeric excess (ee).
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- The isolated chiral amine salt (e.g., L-tartrate) can be reacted with a base to liberate the free amine.
- Subsequent conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in suitable solvents.
This method offers a short, safe, and commercially scalable route to chiral amines without isolation of intermediates, which is advantageous for industrial production.
Transfer Hydrogenation and Salt Formation Techniques
Alternative preparation routes utilize transfer hydrogenation, which involves the addition of hydrogen from donors other than gaseous hydrogen, such as formaldehyde or formic acid, under catalytic conditions.
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- Transfer hydrogenation is carried out at ambient pressure with palladium or platinum catalysts supported on charcoal.
- The reaction mixture is heated moderately (up to 90–95°C) to convert piperidine derivatives to methylated amines.
- The hydrochloride salt formation is achieved by adding approximately 1.5 equivalents of hydrochloric acid.
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- This method avoids the use of high-pressure hydrogen gas.
- It enables conversion of piperidine-4-carboxylic acid derivatives to their methylated amine hydrochloride salts efficiently.
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- Use of Grignard reagents at ambient temperature facilitates key intermediate formation.
- Catalyst loading and temperature control are critical to avoid product discoloration and maintain purity.
Though this method is described for related piperidine derivatives, the principles are applicable to the synthesis of pyridinyl-propylamine analogs, including the target compound.
Methylation and Salt Formation Using Mild Reagents
For the preparation of related aminopyridine compounds, methylation steps followed by salt formation have been optimized using mild and cost-effective reagents.
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- Dimethyl sulfate is used in 2.5 to 3.0 molar equivalents relative to the substrate.
- The reaction temperature ranges from 20°C to the solvent reflux temperature.
- This approach provides higher yields and better product quality compared to more hazardous methylating agents.
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- Hydrochloride salts are formed by treating the free amine or intermediate with hydrochloric acid sources such as methanol-HCl or isopropyl alcohol-HCl.
- Recrystallization from suitable solvents enhances purity.
This methodology demonstrates safer and more efficient synthetic conversions that can be adapted for the preparation of (R)-2-methyl-1-pyridin-4-yl-propylamine dihydrochloride.
Multi-Step Synthetic Routes Involving Pyridinyl Intermediates
Complex synthetic routes for pyridinyl methylamine derivatives involve protection, substitution, and functional group transformations:
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- Protection of pyridine nitrogen or hydroxyl groups using silyl or benzyl protecting groups.
- Nucleophilic substitution reactions to introduce amine functionalities.
- Use of bases such as sodium hydride in polar aprotic solvents (e.g., N,N-dimethylformamide) under inert atmosphere.
- Final deprotection and salt formation by treatment with hydrochloric acid.
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- Neutralization of acidic aqueous phases followed by extraction with ethyl acetate.
- Drying organic phases over magnesium sulfate and solvent evaporation under reduced pressure.
- Recrystallization to obtain pure hydrochloride salt.
These steps ensure high purity and yield of the final dihydrochloride salt of the target amine.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Conditions | Advantages | Yield/Purity Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pt(IV) oxide, 5% Pt-C, EtOH/MeOH | Ambient temperature | Safe, scalable, no intermediate isolation | ≥50% ee optical purity |
| Transfer Hydrogenation | Pd/C or Pt, formaldehyde, formic acid | Ambient pressure, 90–95°C | Avoids H2 gas, mild conditions | High purity; color control critical |
| Methylation with Dimethyl Sulfate | Dimethyl sulfate, suitable base | 20°C to reflux | Cost-effective, safer reagent | Higher yield and quality |
| Multi-step Pyridinyl Derivatives | NaH, DMF, protecting groups, HCl | 0°C to reflux, inert atmosphere | Versatile, high purity | Requires careful purification |
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride is crucial in developing pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter levels positions it as a potential candidate for antidepressant and anxiolytic therapies.
Biological Research
This compound is used to study enzyme inhibitors and receptor ligands. It has shown promise in inhibiting monoamine oxidase, which is significant for increasing neurotransmitter availability in the brain, thereby influencing mood and behavior.
Organic Synthesis
In organic chemistry, it serves as an intermediate for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse compounds.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Study 1: Neurotransmitter Levels
A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and norepinephrine levels after administration, suggesting potential antidepressant effects.
Study 2: Enzyme Interaction Analysis
Another research focused on the compound's interaction with monoamine oxidase enzymes. The findings revealed effective inhibition of MAO activity, supporting its role as a candidate for further development in mood disorder treatments.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
Quinoline-based dihydrochlorides, such as 8-P-Diethylamino-oprop-3’-amino-6-methoxy-2-methylquinoline dihydrochloride and 8-P-piperidinosopropylaminoquinoline dihydrochloride, share similarities in their aromatic nitrogen-containing rings and dihydrochloride salt forms . Key differences include:
- Pyridine vs. Quinoline Rings: The pyridine ring in the target compound is simpler, lacking the fused benzene ring of quinoline derivatives. This reduces steric hindrance and may alter binding affinity in biological systems.
- Biological Activity: Quinoline dihydrochlorides exhibit toxicity against Paramecia at concentrations as low as 1:100,000, suggesting potent bioactivity . The target compound’s pyridine core may confer distinct pharmacological properties, though empirical data are lacking.
Azoamidine Dihydrochloride Initiators
Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride (AAPH) are water-soluble azo initiators used in radical-generating assays (e.g., ORAC) . While structurally distinct from the target compound, these share the dihydrochloride salt’s role in enhancing solubility:
- Functional Role : Azoamidines decompose thermally to generate radicals, whereas the target compound’s amine group may participate in hydrogen bonding or chiral recognition.
- Solubility : Both classes leverage dihydrochloride salts for aqueous compatibility, critical in biochemical assays or drug formulations .
Stereochemical and Salt-Form Considerations
The (R)-configuration of the target compound differentiates it from racemic or non-chiral analogues. For example, lactyl-8-aminoquinoline hydrochloride (a single enantiomer) shows toxicity at 1:40,000, highlighting the impact of stereochemistry on bioactivity . The dihydrochloride form likely improves crystallinity and shelf-life compared to free-base amines, a property shared with other salts in the evidence .
Biological Activity
(R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride is a chemical compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring and an amine group, which contribute to its reactivity and functionality. Its unique stereochemistry distinguishes it from similar compounds, potentially leading to varied biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or activator , modulating various biochemical pathways. For instance, it has been noted for its role in enzyme inhibition, which can be critical in therapeutic applications targeting specific diseases.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit certain enzymes, which is pivotal for developing new therapeutic agents. For example, studies have shown its effectiveness in inhibiting key enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or cancers.
Receptor Binding Affinity
The compound's ability to bind to various receptors enhances its biological profile. It has been investigated for its interaction with neurotransmitter receptors, which could have implications for treating neurological disorders.
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .
- Cancer Therapeutics : Another investigation focused on the compound's effects on cancer cell lines. The findings suggested that it could induce apoptosis in specific cancer cells through the modulation of apoptotic pathways .
- Neuroprotective Effects : Preliminary studies have indicated that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Properties |
|---|---|---|---|
| (S)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride | Similar to (R) form | Different receptor affinity | Enantiomer with distinct effects |
| 2-Methyl-1-pyridin-4-yl-ethylamine dihydrochloride | Shorter alkyl chain | Moderate enzyme inhibition | Less potent than (R) form |
The comparison illustrates how stereochemistry and structural variations can significantly influence biological activity.
Q & A
Basic Question: What are the recommended methodologies for synthesizing (R)-2-Methyl-1-pyridin-4-yl-propylamine dihydrochloride?
Methodological Answer:
The synthesis typically involves enantioselective reductive amination or chiral resolution. A stepwise approach includes:
- Chiral Precursor Preparation : Use (R)-2-methylpropylamine as a starting material, coupled with pyridine-4-carbaldehyde under controlled pH (6.5–7.5) to form the imine intermediate.
- Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or borohydride-based reduction under inert atmosphere.
- Salt Formation : React the free base with HCl in ethanol/water to precipitate the dihydrochloride salt .
- Critical Step : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
Advanced Question: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Optimize solvent (e.g., ethanol/water) and slow evaporation to obtain high-quality crystals.
- Data Collection : Use a synchrotron or Cu-Kα source for high-resolution data.
- Refinement : Employ SHELXL (v.2018+) for structure solution and refinement. The program’s constraints (e.g., DFIX for bond lengths) ensure accurate assignment of the (R)-configuration and chloride positions .
- Validation : Cross-check with Flack parameter (near 0 for enantiopure crystals) and residual density maps .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
- Exposure Mitigation :
- Inhalation : Transfer to fresh air; monitor for respiratory irritation .
- Skin Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Store in airtight containers at 4°C, away from light and moisture .
Advanced Question: How to address discrepancies between NMR and mass spectrometry data during purity analysis?
Methodological Answer:
- Scenario : Observed mass-to-charge ratio ([M+H]+) matches theoretical value, but NMR shows unexpected peaks.
- Root Cause Analysis :
- Impurities : Use LC-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect co-eluting impurities (e.g., unreacted pyridine derivatives) .
- Solvent Artifacts : Ensure complete solvent removal (lyophilization) and use deuterated solvents (DMSO-d6 or D2O) for NMR.
- Resolution : Combine orthogonal methods (HPLC, HRMS, and 2D NMR) to assign all signals conclusively .
Advanced Question: What strategies optimize enantiomeric purity during scale-up synthesis?
Methodological Answer:
- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts for >99% ee.
- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) under kinetic control to favor the (R)-enantiomer.
- Crystallization-Induced Asymmetric Transformation (CIAT) : Recrystallize from a chiral solvent (e.g., (R)-limonene) to amplify enantiopurity .
- Validation : Compare optical rotation ([α]D) with literature values and confirm via chiral SFC (supercritical fluid chromatography) .
Basic Question: How to quantify trace impurities in the dihydrochloride salt?
Methodological Answer:
- HPLC Method :
- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase: 10 mM ammonium acetate (pH 5.0) and acetonitrile (gradient: 5% to 95% over 20 min).
- Detection: UV at 254 nm; LOD ≤ 0.05% .
- LC-MS/MS : Use MRM (multiple reaction monitoring) for targeted impurity identification (e.g., dechlorinated byproducts) .
Advanced Question: How to reconcile conflicting solubility data in aqueous vs. organic solvents?
Methodological Answer:
- Experimental Design :
- Solubility Screening : Use shake-flask method with HPLC quantification. Test buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, PEG-400).
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using Hansen solubility parameters.
- Contradiction Resolution :
Advanced Question: What computational models predict the compound’s stability under accelerated storage conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis at the pyridinyl-propylamine bond) using Gaussian 16 with B3LYP/6-31G(d) basis set.
- Forced Degradation Studies :
- Thermal Stress : 40°C/75% RH for 4 weeks; monitor via UPLC.
- Oxidative Stress : 3% H2O2 at 25°C; identify N-oxide byproducts via HRMS .
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
